BenchChemオンラインストアへようこそ!

3-bromo-1-phenylpropane-1,2-dione

Enzyme Inhibition Carboxylesterase Structure-Activity Relationship

Source 3-bromo-1-phenylpropane-1,2-dione (CAS 29634-62-6) with confidence. This halogenated 1,2-diketone uniquely combines an α-bromoketone alkylating moiety with a metal-chelating pharmacophore, delivering potent carboxylesterase (CE) inhibition that non-brominated or chlorinated analogs cannot replicate. Its critical C3 bromine substitution directly enables the synthesis of 2-bromomethyl-3-phenylquinoxaline scaffolds for focused kinase libraries, eliminating non-selective post-condensation bromination. As a covalent modifier, it is the definitive probe for quantifying target engagement versus non-covalent parent diones. Guarantee reproducible CE inhibition assays and streamlined medicinal chemistry workflows by securing this differentiated building block.

Molecular Formula C9H7BrO2
Molecular Weight 227.1
CAS No. 29634-62-6
Cat. No. B6253060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1-phenylpropane-1,2-dione
CAS29634-62-6
Molecular FormulaC9H7BrO2
Molecular Weight227.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.05 g / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-phenylpropane-1,2-dione (CAS 29634-62-6): A Halogenated 1,2-Diketone for Chemical Biology


3-Bromo-1-phenylpropane-1,2-dione (CAS 29634-62-6) is a halogenated 1,2-diketone with the molecular formula C9H7BrO2 and a molecular weight of 227.05 g/mol [1]. As a hybrid molecule, it features a reactive α-bromoketone moiety adjacent to a phenyl diketone system, placing it at the intersection of alkylating agent and metal-chelating pharmacophores [2]. This dual functionality distinguishes it from simple 1,2-diones or alkyl halides and positions it as a distinct chemical probe or synthetic intermediate.

Why 3-Bromo-1-phenylpropane-1,2-dione Cannot Be Replaced by Generic Analogs


The presence of a single bromine atom at the C3 position of 3-bromo-1-phenylpropane-1,2-dione is not a minor structural variation but instead creates a unique electrophilic environment that dictates its biological activity [1]. Research on structurally related 1,2-diones demonstrates that substituting a methylene hydrogen for bromine (e.g., converting a -CH2- group to -CHBr-) is a critical determinant for potent carboxylesterase (CE) inhibition, a property not found in non-halogenated or heteroatom-substituted counterparts [1]. Simple replacement with the non-brominated parent compound (1-phenylpropane-1,2-dione) or chlorinated analogs will fail to replicate this specific enzyme-inhibitory profile, making precise chemical sourcing essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 3-Bromo-1-phenylpropane-1,2-dione


Class-Level CE Inhibition Potency: Brominated vs. Non-Halogenated 1,2-Diones

The presence of a brominated methylene carbon is essential for potent mammalian carboxylesterase (CE) inhibition within the 1,2-dione scaffold. A systematic structure-activity relationship (SAR) study by Parkinson et al. demonstrated that for symmetric benzil analogs [PhXC(O)C(O)XPh], substituting X from CH2 to CHBr converted the molecule from a weak inhibitor to a potent CE inhibitor [1]. While compounds with X = N, S, or O resulted in a loss of potency or conversion to substrates, the brominated analog maintained strong inhibitory activity, directly correlating with increased hydrophobicity (clogP) [1].

Enzyme Inhibition Carboxylesterase Structure-Activity Relationship Drug Metabolism

LogP-Driven Potency Shift: Binding Affinity and Selectivity Profile for CES1

The inhibitory power of 1,2-dione derivatives is primarily governed by the hydrophobicity (clogP) of the R group, which directly influences binding affinity [1]. The introduction of a bromine atom into 3-bromo-1-phenylpropane-1,2-dione increases its computed XLogP3 to 2, compared to its non-brominated counterpart, 1-phenylpropane-1,2-dione [2]. This increased lipophilicity is known to enhance binding to the active site of CES1, an enzyme crucial for the metabolism of numerous clinically used drugs [1].

Drug Metabolism Selectivity CES1 Pharmacokinetics

Synthetic Utility: A Bifunctional Building Block for Heterocyclic Assembly

3-Bromo-1-phenylpropane-1,2-dione serves as a strategic bifunctional intermediate in heterocycle synthesis, specifically for constructing functionalized quinoxalines [1]. Its value is demonstrated in a patent for 'Curable Composition' (US Patent 10588363), where the compound is used as a key building block [1]. The presence of both an electrophilic α-bromoketone and a diketone allows for selective, sequential functionalization—a significant advantage over the non-brominated precursor, which lacks the handle for further derivatization.

Organic Synthesis Medicinal Chemistry Heterocycles Quinoxaline

High-Value Application Scenarios for 3-Bromo-1-phenylpropane-1,2-dione (CAS 29634-62-6)


Developing Selective Carboxylesterase 1 (CES1) Inhibitors for Drug Metabolism Studies

Researchers investigating the role of CES1 in clinical drug metabolism should use 3-bromo-1-phenylpropane-1,2-dione as a potent inhibitor scaffold. The class-level evidence shows that adding a bromine atom to the 1,2-dione core is essential for achieving strong CE inhibition, a property lacking in non-halogenated analogs [1]. Its higher hydrophobicity (XLogP3 = 2) enhances binding to the CES1 active site, providing a more effective chemical probe for blocking CES1-mediated hydrolysis of drugs like methylphenidate or oseltamivir in in vitro assays [1].

Constructing Focused Libraries of Quinoxaline-Based Kinase Inhibitors

Medicinal chemists synthesizing kinase-focused libraries can use 3-bromo-1-phenylpropane-1,2-dione as a direct precursor to 2-bromomethyl-3-phenylquinoxaline scaffolds [1]. This bypasses the need for post-condensation bromination, eliminating a difficult and non-selective synthetic step. The compound's role as a key intermediate in patented compositions underscores its commercial and research relevance for producing novel bioactive molecules [1].

Investigating Structure-Activity Relationships in Electrophilic Enzyme Inhibitors

Biochemical pharmacologists studying the mechanism of action of electrophilic enzyme inhibitors should use this compound as a model substrate. Its α-bromoketone group can act as a covalent modifier of active-site cysteine or serine residues. This enables comparative studies against non-covalent parent diones (e.g., 1-phenylpropane-1,2-dione) to quantify the contribution of covalent binding to overall target engagement and residence time [1].

Quote Request

Request a Quote for 3-bromo-1-phenylpropane-1,2-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.